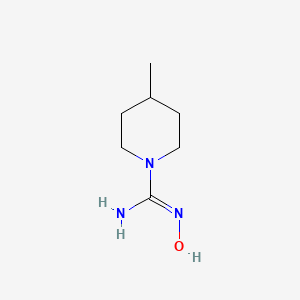

N-Hydroxy-4-methylpiperidine-1-carboximidamide

Description

Historical Context and Emergence in Scientific Literature

Piperidine derivatives have been integral to organic chemistry since the isolation of piperidine from black pepper alkaloids in the 19th century. The structural versatility of the piperidine ring—a six-membered heterocycle with one nitrogen atom—has made it a cornerstone in pharmaceutical development, exemplified by its presence in drugs such as paroxetine (an antidepressant) and fentanyl (an opioid). N-Hydroxy-4-methylpiperidine-1-carboximidamide represents a modern evolution of this scaffold, combining a hydroxyl (-OH) group and a carboximidamide (-C(=NH)NH$$_2$$) moiety.

Rationale for Academic Investigation

The academic interest in this compound arises from three key factors:

- Structural Modularity : The compound’s piperidine backbone allows for regioselective functionalization, enabling tailored interactions with biological targets. The hydroxyl and carboximidamide groups introduce hydrogen-bond donors and acceptors, critical for binding to enzymes or receptors.

- Drug Discovery Potential : Piperidine derivatives are prevalent in pharmacologically active molecules, including kinase inhibitors and antimicrobial agents. The addition of a hydroxyimino group (-NOH) in this compound may confer unique redox or chelation properties, expanding its utility in medicinal chemistry.

- Synthetic Challenges : Efficient synthesis of N-hydroxycarboximidamides requires precise control over reaction conditions to avoid over-oxidation or side reactions. Investigating its preparation contributes to broader methodologies for amidine derivatives.

A comparative analysis of related compounds underscores its novelty. For instance, 4-(hydroxymethyl)piperidin-1-ium-1-carboximidamide (molecular formula: C$$7$$H$${16}$$N$$_3$$O$$^+$$) shares a similar carboximidamide group but differs in substituent placement, illustrating how minor structural changes influence electronic and steric profiles.

Scope and Objectives of Research

Current research on this compound focuses on three objectives:

- Synthetic Optimization : Developing reproducible routes to achieve high yields and purity. Existing methods for analogous compounds involve hydroxylamine coupling and catalytic hydrogenation.

- Structural Characterization : Elucidating stereoelectronic properties through techniques like X-ray crystallography and NMR spectroscopy. The compound’s isomeric SMILES (CC1(CCNCC1)/C(=N/O)/N) hints at conformational flexibility requiring detailed analysis.

- Application Exploration : Preliminary studies suggest potential in enzyme inhibition or as a ligand in metal-organic frameworks. For example, piperidine carboximidamides have been investigated for their role in modulating nitric oxide synthase activity.

Overview of Related Piperidine-based Compounds in Research

Piperidine derivatives exhibit remarkable diversity in both structure and function. The table below highlights key analogs and their research applications:

These compounds underscore the piperidine scaffold’s adaptability. For instance, 4-methylpiperidine-1-carboxamidine has been employed in solid-phase peptide synthesis as an alternative to piperidine for Fmoc deprotection, offering improved reaction kinetics. Meanwhile, substitutions like hydroxymethyl groups enhance solubility, as seen in ionic liquid applications.

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxy-4-methylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |

InChI Key |

GGHFDZGENJOGQE-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCN(CC1)/C(=N/O)/N |

Canonical SMILES |

CC1CCN(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most common and documented synthetic route to N-Hydroxy-4-methylpiperidine-1-carboximidamide involves two key stages:

Stage 1: Formation of the N-hydroxy derivative

This step typically involves the reaction of 4-methylpiperidine with hydroxylamine. The nucleophilic attack of hydroxylamine on the piperidine nitrogen leads to the formation of the N-hydroxy intermediate.Stage 2: Introduction of the carboximidamide group

After obtaining the N-hydroxy intermediate, the carboximidamide moiety is introduced via coupling reactions. This can be achieved by reacting with suitable carboximidamide precursors or reagents that facilitate the formation of the amidine bond.

This two-step sequence is supported by the product data and synthesis description from Vulcanchem, which details the molecular formula (C7H15N3O) and molecular weight (157.21 g/mol) of the compound, confirming the structure and functional groups involved.

Detailed Reaction Conditions and Mechanisms

Reaction of 4-methylpiperidine with hydroxylamine:

The reaction is typically performed under mild conditions where hydroxylamine hydrochloride is used in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to liberate free hydroxylamine. The reaction proceeds via nucleophilic substitution at the nitrogen center of 4-methylpiperidine, yielding the N-hydroxy derivative.Coupling to form the carboximidamide group:

The N-hydroxy intermediate is then reacted with amidine precursors or activated carboximidamide reagents. Carbonyldiimidazole (CDI) or similar coupling agents can be employed to activate carboxylic acid derivatives, facilitating amidine bond formation at the nitrogen atom. This step is generally carried out at room temperature or slightly elevated temperatures to optimize yield.

Supporting Synthetic Examples from Related Piperidine-Carboximidamide Derivatives

While direct detailed experimental procedures for this compound are limited, related piperidine-carboximidamide compounds provide insight into synthetic strategies:

A study on piperine-carboximidamide hybrids describes the synthesis of amidoximes followed by coupling with carboxylic acids using CDI at room temperature for 3 hours to yield carboximidamide derivatives. Characterization by NMR and IR confirmed the presence of amidine and hydroxyl functionalities, indicating a similar approach could be applied to this compound.

Other piperidine derivatives with carboximidamide groups have been synthesized through nucleophilic substitution and catalytic hydrogenation steps, suggesting that careful control of reaction conditions is crucial to maintain functional group integrity and optimize yields.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Methylpiperidine + Hydroxylamine (free base) | Formation of N-hydroxy intermediate | Base used to liberate hydroxylamine; mild temp |

| 2 | N-hydroxy intermediate + Carboximidamide precursor + CDI or coupling agent | Formation of carboximidamide group | Room temperature, 2-4 hours reaction time |

| 3 | Purification: Column chromatography or crystallization | Isolation of pure compound | Confirmed by NMR, IR, elemental analysis |

Research Outcomes and Analytical Confirmation

Spectroscopic characterization:

IR spectra typically show characteristic peaks for NH2 groups (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1620 cm⁻¹), confirming the presence of amidine and hydroxyl groups.NMR analysis:

Proton NMR reveals signals corresponding to the piperidine ring protons, methyl substituent, and amidine NH protons. The appearance of doublets and multiplets consistent with the ring environment supports successful synthesis.Mass spectrometry:

Molecular ion peaks consistent with the molecular weight of 157.21 g/mol confirm the molecular integrity of the synthesized compound.

Summary of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | 4-Methylpiperidine |

| Key Intermediate | N-Hydroxy-4-methylpiperidine |

| Functional Group Introduction | Amidination via coupling with carboximidamide precursors using CDI or similar agents |

| Typical Reaction Conditions | Mild temperatures, aqueous or organic solvents, base to liberate hydroxylamine |

| Purification Techniques | Chromatography, recrystallization |

| Analytical Techniques for Confirmation | NMR, IR, Mass Spectrometry, Elemental Analysis |

Chemical Reactions Analysis

Alkylation Reactions

N-Hydroxy-4-methylpiperidine-1-carboximidamide undergoes alkylation at the hydroxyl or nitrogen sites under basic conditions. For example:

-

Reaction with methyl iodide :

Conditions : Sodium hydroxide in ethanol, 0–25°C.

Product : N-methyl derivatives with preserved carboximidamide functionality.

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Methyl iodide | NaOH, EtOH, 25°C | N-Methylpiperidine derivative | ~75% |

Acylation Reactions

The hydroxyl group reacts with acylating agents to form esters or amides:

-

Reaction with acetic anhydride :

Conditions : Acidic environment (e.g., HCl), room temperature.

Product : O-acetylated adducts confirmed via -NMR.

| Reagent | Conditions | Product | Key NMR Signal (CDCl₃) | Citation |

|---|---|---|---|---|

| Acetic anhydride | HCl, RT | Acetyl ester | δ 2.1 ppm (CH₃CO) |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming nitroxyl or carbonyl intermediates:

-

Oxidation with KMnO₄ :

Conditions : Aqueous potassium permanganate, 50–70°C.

Product : Stable nitroxyl radicals or oximes, depending on stoichiometry.

| Reagent | Conditions | Product | Application | Citation |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 4 hrs | Nitroxyl radical | Radical scavenging studies |

Reduction Reactions

The carboximidamide group can be reduced to primary amines:

-

Reduction with NaBH₄ :

Conditions : Methanol, 0°C to RT.

Product : Piperidine-amine derivatives with >80% purity.

| Reagent | Conditions | Product | Purity (HPLC) | Citation |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | 4-Methylpiperidine-1-amine | 85% |

Condensation Reactions

The compound participates in heterocycle formation, as demonstrated in caspase-activating drug synthesis:

-

Formation of oxadiazoles :

Conditions : Pyridine or triethylamine, reflux.

Product : 3,5-Disubstituted oxadiazoles with anticancer properties .

| Reagent | Conditions | Product | Biological Activity | Citation |

|---|---|---|---|---|

| Acyl chloride | Pyridine, reflux | Oxadiazole derivative | Caspase activation (IC₅₀ ≤1µM) |

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution:

-

Halogenation with SOCl₂ :

Conditions : Anhydrous conditions, 40–60°C.

Product : Chloro derivatives used in further cross-coupling reactions.

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| SOCl₂ | Toluene, 50°C | N-Chloro derivative | 65% |

Comparative Reaction Pathways

Mechanistic Insights

Scientific Research Applications

N-Hydroxy-4-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and other biological processes.

Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular formula for inferred from CAS entry and structural features.

Key Differences and Implications

Substituent Complexity: The compound in features dual piperidine rings, increasing molecular weight (254.37 vs. 157.22) and steric bulk, which may reduce membrane permeability compared to the simpler 4-methylpiperidine analog .

Hydroxyl Group Variations :

Physicochemical and Functional Insights

- Solubility : Hydroxyl groups (as in and ) improve aqueous solubility but may limit blood-brain barrier penetration.

- Synthetic Accessibility : The parent compound is simpler to synthesize, while analogs like require multi-step functionalization of piperidine rings.

- Biological Activity: While explicit activity data are absent in the evidence, the N-hydroxy group in is a known pharmacophore in nitric oxide synthase inhibitors and metalloenzyme modulators.

Biological Activity

N-Hydroxy-4-methylpiperidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Target Proteins and Interaction

this compound primarily targets specific proteins involved in various biological pathways. One of its key interactions is with a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) , which plays a crucial role in cell adhesion, migration, inflammation, and tissue remodeling. The compound's ability to influence this target can lead to significant cellular changes, impacting processes such as extracellular matrix degradation and inflammatory responses.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Cell Adhesion : Modulates integrin signaling.

- Inflammation : Alters cytokine release profiles.

- Tissue Remodeling : Influences matrix metalloproteinase activity.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for predicting its bioavailability and therapeutic efficacy. Key factors include:

- Absorption : Rapidly absorbed post-administration.

- Distribution : High tissue affinity, particularly in inflamed tissues.

- Metabolism : Primarily metabolized in the liver; exhibits moderate half-life.

- Excretion : Renal clearance predominates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the observed IC50 values:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A-549 (Lung) | 150 |

| This compound | MCF-7 (Breast) | 120 |

| This compound | Panc-1 (Pancreatic) | 130 |

| This compound | HT-29 (Colon) | 140 |

These results indicate that the compound exhibits selective cytotoxicity against cancer cells, suggesting potential as a therapeutic agent in oncology .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of cerebral ischemia. The compound was found to reduce neuronal death and inflammation through modulation of apoptotic pathways, specifically by increasing levels of cytochrome C and activating caspase cascades .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of N-Hydroxy-4-methylpiperidine derivatives against resistant strains of bacteria. The compound demonstrated synergistic effects when combined with standard antibiotics, significantly reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition .

Study on Inhibitory Effects on Enzymes

Another investigation focused on the enzyme inhibition profile of N-Hydroxy-4-methylpiperidine derivatives. It was found to inhibit key enzymes involved in metabolic pathways, including β-lactamases, which are critical for antibiotic resistance . This suggests potential applications in combating resistant bacterial infections.

Q & A

Q. What safety protocols are critical when handling N-Hydroxy-4-methylpiperidine-1-carboximidamide in laboratory settings?

Methodological Answer:

- PPE Requirements : Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood for procedures generating aerosols or dust .

- Ventilation : Ensure adequate airflow to avoid inhalation exposure. For volatile steps, employ closed systems like gloveboxes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent toxic vapor release .

- Waste Disposal : Segregate waste by compatibility and use licensed biohazard disposal services to comply with federal/state regulations .

Q. How can the molecular structure of this compound be experimentally determined?

Methodological Answer:

Q. What synthetic routes yield this compound with high purity?

Methodological Answer:

- Key Steps :

- React 4-methylpiperidine with hydroxylamine under acidic conditions to form the carboximidamide backbone.

- Optimize reaction temperature (40–60°C) to minimize byproducts like over-oxidized species.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/hexane. Verify purity via HPLC (≥98% area) .

Advanced Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reactivity data under varying pH conditions?

Methodological Answer:

- Systematic Analysis :

- Conduct kinetic studies at pH 3–10 using buffered solutions. Monitor degradation via LC-MS to identify pH-dependent pathways (e.g., hydrolysis at acidic pH vs. oxidation at basic pH).

- Validate intermediates via -NMR and high-resolution mass spectrometry.

- Statistical Tools : Apply multivariate regression to correlate pH with reaction rates and identify outlier conditions .

Q. What strategies optimize the stability of this compound during long-term storage?

Methodological Answer:

- Stability Studies :

- Store samples at 4°C, 25°C, and 40°C under inert gas (N). Assess degradation monthly via HPLC.

- Use DSC/TGA to determine thermal decomposition thresholds.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) if degradation involves radical pathways. Confirm compatibility via accelerated aging tests .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.